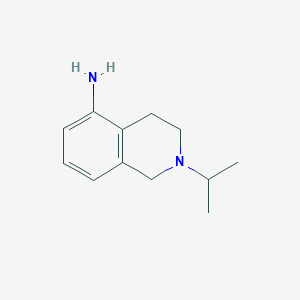
2-(Chloromethyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a quinoline ring with a chloromethyl group at the 2-position and a hydroxyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)quinolin-8-ol typically involves the chloromethylation of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)quinolin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group at the 8-position can be oxidized to form quinolin-8-one derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring or the chloromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Reactions: New quinoline derivatives with various functional groups.
Oxidation Reactions: Quinolin-8-one derivatives.
Reduction Reactions: Reduced quinoline derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)quinolin-8-ol involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial effects. The chloromethyl group can also react with nucleophilic sites in biological molecules, disrupting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)quinolin-8-ol: Similar structure but with the chloromethyl group at the 5-position.
Quinolin-8-ol: Lacks the chloromethyl group but retains the hydroxyl group at the 8-position.
2-(Chloromethyl)-5-isobutoxypyridin-4-ol: Similar structure with additional functional groups.
Uniqueness
2-(Chloromethyl)quinolin-8-ol is unique due to the specific positioning of the chloromethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
133284-82-9 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-(chloromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H8ClNO/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6H2 |
InChI Key |
NHPCUFMRQWMYLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
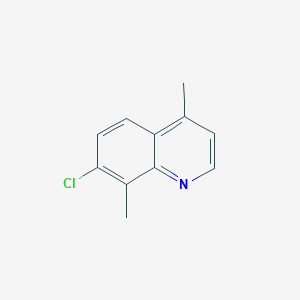
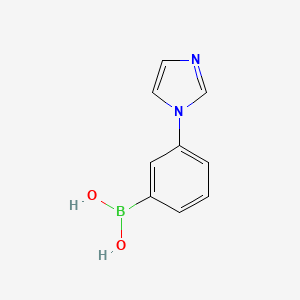
![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]](/img/structure/B11905049.png)
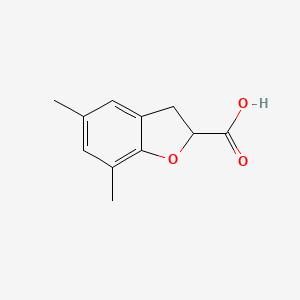
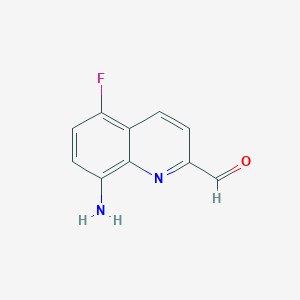
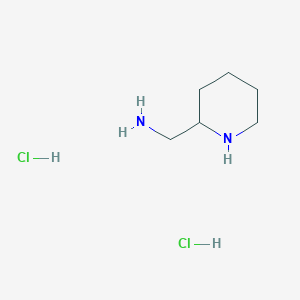
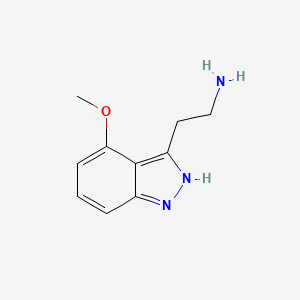




![(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11905103.png)
